1-PHENYLDIETHYLENETRIAMINE

Description

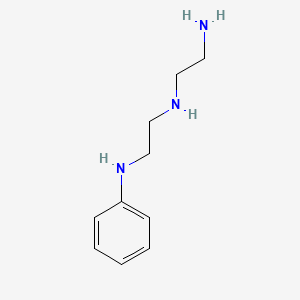

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-anilinoethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFOVVQNROUCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633459 | |

| Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20541-91-7 | |

| Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenyldiethylenetriamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyldiethylenetriamine, a substituted polyamine, represents a compelling scaffold for investigation in medicinal chemistry and materials science. This document serves as a detailed technical guide, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications. As a Senior Application Scientist, the following information is presented to not only detail the characteristics of this molecule but also to provide the scientific rationale behind its potential utility, particularly in the realms of drug development and coordination chemistry. While specific experimental data for N-phenyldiethylenetriamine is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive overview.

Chemical Structure and Nomenclature

The designation "1-phenyldiethylenetriamine" suggests a diethylenetriamine backbone with a phenyl group substituent. Based on standard chemical nomenclature, the most probable structure is one where the phenyl group is attached to one of the terminal nitrogen atoms of the diethylenetriamine chain.

Systematic IUPAC Name: N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine

Common Name: N-phenyldiethylenetriamine

Molecular Formula: C₁₀H₁₇N₃

Molecular Weight: 179.26 g/mol

CAS Number: A specific CAS Registry Number for N-phenyldiethylenetriamine is not readily found in public databases, which underscores the novelty and research potential of this specific molecule. For reference, the closely related N-phenylethylenediamine has the CAS Number 1664-40-0.

Structural Diagram (DOT Language):

Caption: Chemical structure of N-phenyldiethylenetriamine.

Physicochemical Properties (Predicted)

The physicochemical properties of N-phenyldiethylenetriamine are predicted based on its structure and data from analogous compounds. These properties are crucial for designing experimental protocols, predicting its behavior in biological systems, and formulating it for various applications.

| Property | Predicted Value | Rationale/Reference Analogue |

| Appearance | Colorless to pale yellow liquid | Similar N-aryl amines are often liquids at room temperature. |

| Boiling Point | > 280 °C | Higher than N-phenylethylenediamine (262-264 °C) due to increased molecular weight and hydrogen bonding.[1] |

| Melting Point | Not readily predictable; likely low | Aliphatic polyamines have low melting points. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water | The phenyl group increases lipophilicity, while the amine groups contribute to some water solubility. |

| pKa | Multiple values; expected in the range of 4-10 | The three amine groups will have distinct pKa values, with the terminal primary amine being the most basic. |

Synthesis of N-Phenyldiethylenetriamine

The synthesis of N-phenyldiethylenetriamine can be approached through several established methods for N-alkylation of anilines. A common and logical strategy involves the reaction of aniline with a suitable electrophile containing the diethylenetriamine backbone or a precursor.

Proposed Synthetic Pathway:

A plausible two-step synthesis starting from aniline and two equivalents of a protected aziridine or a haloethylamine derivative. A more direct approach would be the reaction of aniline with a dihaloethane derivative followed by reaction with ammonia, though this may lead to a mixture of products. A more controlled synthesis is outlined below.

Step 1: Synthesis of N-(2-aminoethyl)aniline (N-phenylethylenediamine)

This intermediate can be synthesized by the reaction of aniline with 2-chloroethylamine or by the reductive amination of phenylacetaldehyde with ammonia followed by reduction.

Step 2: Alkylation of N-phenylethylenediamine

The intermediate, N-phenylethylenediamine, can then be reacted with a protected 2-haloethylamine (e.g., N-(2-chloroethyl)acetamide) followed by deprotection to yield N-phenyldiethylenetriamine.

Experimental Workflow Diagram (DOT Language):

Sources

CAS 4182-45-0 N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine

An In-depth Technical Guide to N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (CAS 4182-45-0)

Introduction: Unveiling a Versatile Polyamino Scaffold

N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine, a molecule situated at the intersection of aromatic and aliphatic chemistries, presents a compelling scaffold for research in drug discovery and materials science. This guide provides a comprehensive technical overview of this compound, addressing its chemical identity, properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with actionable insights.

It is important to note a point of clarification regarding its chemical identifiers. While sometimes cited under CAS number 4182-45-0, it is more frequently and consistently identified in major chemical databases, such as PubChem, as N1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine with CAS number 20541-91-7 [1]. For the purpose of this guide, both identifiers will be considered to refer to the same molecule, with a preference for CAS 20541-91-7 for literature searches.

The structure of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine, featuring a primary amine, a secondary amine, and a phenyl group, makes it a versatile building block. The nucleophilic nature of the amino groups allows for a wide range of chemical modifications, while the phenyl group imparts aromatic properties that can be crucial for molecular interactions in biological systems[2]. This unique combination of functional groups suggests its potential as a ligand in coordination chemistry and as a key intermediate in the synthesis of more complex molecules[2].

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is not widely available in the public domain, a profile can be constructed from computed properties available through databases like PubChem. These computed values provide a valuable starting point for experimental design and modeling studies.

| Property | Value | Source |

| Molecular Formula | C10H17N3 | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| IUPAC Name | N'-(2-anilinoethyl)ethane-1,2-diamine | [1] |

| CAS Number | 20541-91-7 (primary), 4182-45-0 | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 179.142247555 Da | [1] |

| LogP (computed) | 0.1 | [1] |

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthesis Protocol

This protocol outlines a two-step approach starting from the readily available N-phenylethylenediamine.

Step 1: Boc-protection of N-phenylethylenediamine

-

Dissolve N-phenylethylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Boc-protected N-phenylethylenediamine by column chromatography on silica gel.

Step 2: Alkylation and Deprotection

-

To a solution of the purified Boc-protected N-phenylethylenediamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K2CO3) (2 equivalents).

-

Add 2-chloroethylamine hydrochloride (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the crude product in a suitable solvent (e.g., DCM) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Proposed synthetic workflow for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine.

Potential Applications in Drug Development and Research

While specific pharmacological activities of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Ethylenediamine and its derivatives are recognized as important pharmacophores and are integral components of numerous therapeutic agents[4].

The presence of multiple nitrogen atoms allows this molecule to act as a chelating agent for various metal ions. This property is particularly relevant in the context of developing drugs for diseases associated with metal ion imbalance or for the design of metal-based therapeutics[5].

Furthermore, the primary and secondary amine functionalities provide reactive sites for the attachment of other molecular fragments, making it a valuable building block in combinatorial chemistry and fragment-based drug discovery. The phenyl group can engage in pi-stacking and hydrophobic interactions within biological targets, a common feature in many drug-receptor binding events.

Given the anti-inflammatory and analgesic properties observed in other complex molecules containing N-substituted amino groups, it is plausible that derivatives of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine could be explored for similar activities[6].

Analytical Methods for Quality Control

Ensuring the purity and identity of a chemical compound is paramount in research and drug development. While a specific validated analytical method for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is not published, methods for related polyamines can be readily adapted.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound. Due to the lack of a strong chromophore in the aliphatic portion, derivatization may be necessary to enhance detection sensitivity.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from potential impurities.

Derivatization (optional but recommended for high sensitivity):

-

Pre-column derivatization with a reagent such as 1-naphthyl isothiocyanate can be employed to introduce a UV-active moiety, allowing for detection at a suitable wavelength (e.g., 220 nm)[7].

Proposed Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

-

Derivatization (if applicable): Mix the sample solution with the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

-

Injection: Inject a known volume of the prepared (and derivatized) sample onto the HPLC system.

-

Chromatography: Run the gradient elution program to separate the components.

-

Detection: Monitor the eluent at the appropriate UV wavelength.

-

Quantification: Use a calibrated external standard method to determine the purity of the sample.

Caption: Proposed analytical workflow for the quality control of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine by HPLC.

Safety and Handling: A Precautionary Approach

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[8][9].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact[8][9].

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing[1].

-

Do not breathe vapors or mists[1].

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

-

Handle in accordance with good industrial hygiene and safety practices[8].

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[8].

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Conclusion

N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is a chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data and specific applications are currently limited in the public literature, this guide has provided a comprehensive overview based on available information and logical extrapolation from related compounds. The proposed synthesis and analytical methods offer a solid foundation for researchers to begin working with this compound. As with any chemical, a strong emphasis on safety and proper handling is crucial. Further research into the pharmacological activities and material properties of this and related compounds is warranted and could lead to exciting discoveries in various scientific fields.

References

- CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. (URL not available)

-

nickel(II) thiosulfate trihydrate - NIH. Available from: [Link]

-

N

1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine | C10H17N3 - PubChem. Available from: [Link] - CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents.

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available from: [Link]

- CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents.

- The Role of N-Ethylethylenediamine in Pharmaceutical Intermedi

-

Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine - International Journal of New Technologies in Science and Engineering. Available from: [Link]

- US4751241A - Pharmaceutical composition of cyclandelate having a high degree of bioavailability - Google Patents.

-

DIETHYLENETRIAMINE See ETHYLENEDIAMINE, Method 2540, for Procedure - CDC. Available from: [Link]

-

Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances | Request PDF - ResearchGate. Available from: [Link]

-

Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract - PubMed. Available from: [Link]

- Diethylenetriamine (DETA) - Nouryon. (URL not available)

-

Safety Data Sheet: N-Phenyldiethanolamine - Chemos GmbH&Co.KG. Available from: [Link]

-

The molecular effects underlying the pharmacological activities of daphnetin - PMC. Available from: [Link]

-

HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - ResearchGate. Available from: [Link]

-

Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA) - OSHA. Available from: [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)

-

1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[10][11][12]triazolo[4,3-a][10][13]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][10][13]naphthyridine-6-carboxamide derivative - PubMed. Available from: [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

Synthesis of 1,2-diamines - Organic Chemistry Portal. Available from: [Link]

- High-performance liquid chromatography of some bis(ethylenediamine)cobalt(III) complexes. (URL not available)

-

(PDF) Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity - ResearchGate. Available from: [Link]

-

Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate - Chemos GmbH&Co.KG. Available from: [Link]

-

Agilent 6890 GC analysis of diethylenetriamine - Chromatography Forum. Available from: [Link]

-

HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed. Available from: [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.dk [fishersci.dk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 11. [N,N-Bis(2-aminoethyl)ethane-1,2-diamine](ethane-1,2-diamine)nickel(II) thiosulfate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 13. ijntse.com [ijntse.com]

An In-depth Technical Guide to the Solubility of 1-phenyldiethylenetriamine in Organic Solvents versus Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-phenyldiethylenetriamine. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework for its solubility based on its physicochemical properties and the behavior of structurally analogous compounds. A detailed, field-proven experimental protocol for the precise quantitative determination of its solubility via the isothermal shake-flask method is also presented, adhering to OECD Guideline 105. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 1-phenyldiethylenetriamine in various solvent systems.

Introduction to 1-phenyldiethylenetriamine

1-phenyldiethylenetriamine, systematically named N'-(2-(diethylamino)ethyl)-N,N-diethyl-1,2-ethanediamine, is a complex aliphatic and aromatic amine. Its structure, featuring a phenyl group and multiple tertiary amine functionalities, suggests its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and as a ligand in coordination chemistry. Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

Core Compound Information:

| Property | Value |

| Chemical Name | N'-(2-(diethylamino)ethyl)-N,N-diethyl-1,2-ethanediamine |

| Molecular Formula | C₁₄H₂₇N₃ |

| Molecular Weight | 241.4 g/mol |

| Structure | Phenyl group attached to a diethylenetriamine backbone |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For 1-phenyldiethylenetriamine, its solubility profile is a nuanced interplay of its structural features.

Physicochemical Properties and their Influence

To predict the solubility of 1-phenyldiethylenetriamine, we must first consider its key physicochemical parameters. While experimental data is scarce, we can utilize computational models to estimate these properties. For the closely related structure N1-[2-(diethylamino)ethyl]benzene-1,2-diamine, the predicted XLogP3 value is 2.0, suggesting a degree of lipophilicity. The presence of multiple nitrogen atoms also imparts basicity to the molecule, meaning its ionization state, and therefore solubility, will be pH-dependent.

-

Lipophilicity (logP): The predicted logP value indicates a preference for non-polar environments over aqueous ones. The phenyl group and the ethyl groups contribute significantly to the molecule's non-polar character.

-

Hydrogen Bonding: The nitrogen atoms in the diethylenetriamine chain possess lone pairs of electrons and can act as hydrogen bond acceptors.[2] However, as a tertiary amine, it lacks hydrogen bond donating capabilities, which will limit its solubility in protic solvents like water.[3]

-

pKa: The multiple amine groups will have distinct pKa values. These values determine the pH at which the molecule becomes protonated. In acidic solutions, the protonated amine groups will increase the molecule's polarity and enhance its solubility in water.

Intermolecular Forces at Play

The dissolution of 1-phenyldiethylenetriamine in various solvents is dictated by the following intermolecular interactions:

-

In Water: The primary interactions will be dipole-dipole forces and hydrogen bonding between the nitrogen lone pairs of the amine and the hydrogen atoms of water. However, the large non-polar surface area of the phenyl and ethyl groups will lead to a significant hydrophobic effect, likely resulting in very low water solubility.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO): Strong dipole-dipole interactions are expected to dominate, leading to good solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): A combination of dipole-dipole interactions and hydrogen bonding (with the solvent acting as the donor) will likely result in good solubility.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Van der Waals forces will be the primary mode of interaction. The aromatic phenyl group may promote solubility in aromatic solvents like toluene through π-π stacking interactions.[1]

Caption: Intermolecular forces governing solubility.

Qualitative and Predicted Solubility Profile

Based on the theoretical framework and data from structurally similar compounds, a qualitative solubility profile for 1-phenyldiethylenetriamine can be predicted.

Table 1: Predicted Qualitative Solubility of 1-phenyldiethylenetriamine

| Solvent | Solvent Type | Predicted Solubility | Rationale and Supporting Evidence |

| Water | Polar Protic | Very Low to Insoluble | The significant non-polar character from the phenyl and ethyl groups is expected to outweigh the hydrogen bonding potential of the nitrogen atoms. The related N-phenylethylenediamine is "practically insoluble in water". |

| Methanol, Ethanol | Polar Protic | Soluble to Very Soluble | These solvents can engage in both hydrogen bonding (as donors) and dipole-dipole interactions. N-phenylethylenediamine is reported to be soluble in methanol. |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Good dipole-dipole interactions are anticipated. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions are expected. N-phenylethylenediamine is "very soluble" in DMF. |

| Dichloromethane, Chloroform | Moderately Polar | Slightly to Sparingly Soluble | The polarity of these solvents is likely insufficient to overcome the solute-solute interactions of the polar amine groups effectively. N-phenylethylenediamine is "very slightly soluble" in chloroform. |

| Toluene, Benzene | Non-Polar Aromatic | Soluble | The phenyl group should promote solubility through π-π stacking and van der Waals forces. Aromatic amines are generally more soluble in aromatic solvents.[1] |

| Hexane, Heptane | Non-Polar Aliphatic | Slightly to Sparingly Soluble | The aliphatic chains of the diethylenetriamine backbone will have some affinity for these solvents, but the overall polarity of the molecule may limit solubility. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method (OECD 105)

For definitive quantitative data, the isothermal shake-flask method is the gold standard for solubility determination.[4] The following protocol is a robust, self-validating system for determining the solubility of 1-phenyldiethylenetriamine in various solvents.

Principle

An excess of the test substance is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

1-phenyldiethylenetriamine (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals (e.g., PTFE-lined caps)

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol

-

Preparation of the Test System:

-

Accurately weigh an amount of 1-phenyldiethylenetriamine that is in clear excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Seal the vial tightly.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, transfer the vials to a centrifuge with the same temperature setting as the shaker.

-

Centrifuge the samples to pellet the excess solid. This step is crucial to avoid clogging the filter in the next step.

-

-

Sample Collection and Preparation:

-

Carefully draw the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step removes any remaining particulate matter.

-

Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of 1-phenyldiethylenetriamine of known concentrations in the test solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of 1-phenyldiethylenetriamine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

References

-

PubChem. N1-[2-(diethylamino)ethyl]benzene-1,2-diamine. National Center for Biotechnology Information. [Link].

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

Chemaxon. Calculators & Predictors. [Link].

-

Chemistry LibreTexts. (2021). Intermolecular Force and Physical Properties of Organic Compounds. [Link].

-

Rowan's Free Online pKa Calculator. [Link].

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link].

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link].

-

Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link].

-

Quora. (2018). Are amines soluble in organic solvents? [Link].

-

PubChem. N,N-Diethylethylenediamine. National Center for Biotechnology Information. [Link].

-

PubChem. N,N'-Diethylethylenediamine. National Center for Biotechnology Information. [Link].

-

PubChem. N,N-Dimethylethylenediamine. National Center for Biotechnology Information. [Link].

-

PubChem. Diethylenetriamine. National Center for Biotechnology Information. [Link].

-

FILAB. (2023). Solubility testing in accordance with the OECD 105. [Link].

-

SNS Courseware. AROMATIC AMINES. [Link].

-

The Good Scents Company. N,N'-diphenyl-1,4-phenylene diamine. [Link].

-

PubChem. N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link].

Sources

- 1. N,N-Diethyl-p-phenylenediamine hydrochloride | C10H17ClN2 | CID 75145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1-(2-(Diethylamino)ethyl)-N1,N2,N2-triethyl-1,2-ethanediamine | C14H33N3 | CID 32367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p163c [acdlabs.com]

- 4. N,N'-diphenyl-1,4-phenylene diamine, 74-31-7 [thegoodscentscompany.com]

The Strategic Role of Phenyl-Substituted Tridentate Amine Ligands in Modern Coordination Chemistry and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Coordination Sphere

Tridentate amine ligands have long been a cornerstone in coordination chemistry, offering a stable and versatile platform for a vast array of metal complexes. The introduction of phenyl substituents onto these frameworks, however, elevates their utility from mere scaffolds to active participants in modulating the electronic and steric environment of the metal center. These substituents are not passive spectators; their aromaticity, polarizability, and steric bulk provide a powerful tool to fine-tune the reactivity, selectivity, and stability of the resulting metal complexes. This guide delves into the core principles, synthesis, and application of tridentate amine ligands featuring phenyl substituents, providing a comprehensive overview for researchers aiming to harness their potential in catalysis, materials science, and bioinorganic chemistry.

The strategic placement of phenyl groups can influence the ligand's properties in several ways. A phenyl group attached to a donor nitrogen atom can withdraw electron density, altering the metal's Lewis acidity and redox potential. Conversely, when incorporated into the ligand backbone, phenyl groups can enforce specific coordination geometries and create sterically hindered pockets around the metal center, which is crucial for controlling substrate access and selectivity in catalytic reactions. This guide will explore these design principles through the lens of prominent ligand families, their synthesis, and their remarkable applications.

Ligand Design and Synthesis: Crafting the Molecular Architecture

The synthesis of tridentate amine ligands with phenyl substituents typically involves nucleophilic substitution or condensation reactions. The choice of synthetic route is dictated by the desired ligand architecture, particularly the connectivity of the amine donors and the placement of the phenyl groups.

Prominent Ligand Scaffolds

Two of the most extensively studied scaffolds are the N,N-bis(2-pyridylmethyl)aniline (Ph-bpa) type and the 2,6-bis((N-phenylamino)methyl)pyridine type.

-

N,N-bis(2-pyridylmethyl)aniline (Ph-bpa) and its Derivatives: This class of ligands features a central aniline nitrogen atom connected to two pyridyl arms. The phenyl group on the central amine directly influences the electronic properties of the metal center.

-

2,6-bis((N-phenylamino)methyl)pyridine: In this scaffold, two phenylamino arms are attached to a central pyridine ring. This design offers a more rigid backbone and places the phenyl groups in the secondary coordination sphere, primarily exerting steric influence.

Synthetic Pathways: A Step-by-Step Approach

The synthesis of these ligands is often straightforward, making them accessible for a wide range of applications.

Figure 1: General synthetic routes for two common classes of tridentate amine ligands with phenyl substituents.

Detailed Experimental Protocol: Synthesis of N,N-bis(2-pyridylmethyl)aniline

This protocol is based on established literature procedures[1].

Materials:

-

Aniline

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Aniline Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of aniline (1.0 equivalent) at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

-

Pyridyl Arm Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: The crude product is typically purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: The Metal-Ligand Interplay

Tridentate amine ligands with phenyl substituents form stable complexes with a wide range of transition metals, including iron, manganese, cobalt, nickel, palladium, and copper. The coordination geometry is typically distorted octahedral or trigonal bipyramidal, depending on the metal ion and the presence of other co-ligands.

The phenyl substituents play a crucial role in determining the fine details of the coordination environment. For instance, in N,N-bis(2-pyridylmethyl)aniline complexes, the dihedral angles between the phenyl ring and the two pyridyl rings can vary significantly, influencing the accessibility of the metal center[2].

Figure 2: Common facial (fac) and meridional (mer) coordination modes of tridentate ligands in an octahedral metal complex.

Table 1: Selected Bond Lengths and Angles for an Iron(II) Complex with a Phenyl-Substituted Tridentate Amine Ligand

| Parameter | Value | Reference |

| Fe-N_amine (Å) | 2.25 | [3] |

| Fe-N_pyridyl (avg, Å) | 2.18 | [3] |

| N_amine-Fe-N_pyridyl (avg, °) | 77.5 | [3] |

| N_pyridyl-Fe-N_pyridyl (°) | 155.0 | [3] |

Note: These are representative values and can vary depending on the specific ligand, metal, and co-ligands.

Applications in Catalysis: Driving Chemical Transformations

The true power of these ligands is realized in their application in homogeneous catalysis. The ability to systematically tune the steric and electronic properties of the metal center has led to the development of highly active and selective catalysts for a variety of transformations.

Oxidation Catalysis

Iron and manganese complexes of phenyl-substituted tridentate amine ligands have emerged as potent catalysts for the oxidation of hydrocarbons, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). The ligands stabilize the metal center in various oxidation states and mediate the formation of highly reactive metal-oxo or metal-hydroperoxo species.

The steric bulk of the phenyl groups can prevent catalyst deactivation through dimerization and can also influence the substrate selectivity of the oxidation reaction. For example, in the oxidation of cyclohexane, these catalysts can selectively produce cyclohexanol and cyclohexanone, which are important industrial intermediates[3][4].

Table 2: Catalytic Oxidation of Cyclohexane with H₂O₂

| Catalyst (Iron Complex with) | TON (mol product/mol cat) | Selectivity (Alcohol/Ketone) | Reference |

| Tridentate NNN Ligand | 52 | 1.5 | [5] |

| Tetradentate Bispidine Ligand | 30 | 1.2 | [4] |

| Pentadentate Pyridine-based Ligand | 45 | 1.8 | [6] |

TON = Turnover Number. Conditions can vary between studies.

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, bearing tridentate nitrogen ligands are active catalysts for olefin polymerization. The phenyl substituents on the ligand framework can have a profound impact on the catalytic activity, thermal stability, and the properties of the resulting polymer. Bulky phenyl groups can restrict chain transfer reactions, leading to polymers with higher molecular weights. Furthermore, the electronic effects of the substituents can influence the rate of monomer insertion and chain walking, thereby controlling the polymer microstructure[7][8].

Figure 3: A simplified catalytic cycle for olefin polymerization catalyzed by a late transition metal complex.

Future Perspectives

The field of tridentate amine ligands with phenyl substituents continues to evolve, with ongoing research focused on several key areas:

-

Asymmetric Catalysis: The development of chiral versions of these ligands for enantioselective transformations remains a significant goal.

-

Bioinorganic Mimics: These complexes serve as excellent structural and functional models for the active sites of metalloenzymes, providing insights into biological processes.

-

Materials Science: The incorporation of these metal complexes into larger supramolecular assemblies or polymers could lead to new materials with interesting photophysical or magnetic properties.

The versatility and tunability of these ligands ensure that they will remain a fertile ground for discovery in coordination chemistry and catalysis for the foreseeable future. By understanding the fundamental principles of their design, synthesis, and reactivity, researchers can continue to develop innovative solutions to challenging chemical problems.

References

-

Foxon, S. P., et al. (2007). Dalton Transactions, (37), 4154-4163. [Link]

-

Dioury, F., et al. (2009). Tetrahedron, 65(18), 3659-3665. [Link]

-

Li, Y., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o475. [Link]

-

Comba, P., et al. (2009). Inorganic Chemistry, 48(21), 10349-10358. [Link]

-

Sun, W.-H., et al. (2021). ACS Omega, 6(6), 4383-4391. [Link]

-

Gnaff, A., & Stradiotto, M. (2014). Accounts of Chemical Research, 47(10), 3099-3109. [Link]

-

Takalo, H., et al. (1988). Acta Chemica Scandinavica B, 42, 373-377. [Link]

- Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Betz, D., & Hartl, H. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(1), o4. [Link]

-

Guo, L., & Chen, C. (2015). (α-Diimine)palladium catalyzed ethylene polymerization and (co)polymerization with polar comonomers. ResearchGate. [Link]

-

Stradiotto, M., et al. (2012). Dalton Transactions, 41(42), 12979-12993. [Link]

-

Smeets, P. J., et al. (2007). Dalton Transactions, (10), 1058-1067. [Link]

-

Archibald, S. J., et al. (2001). Inorganic Chemistry, 40(23), 5816-5823. [Link]

-

Kankare, J., et al. (1988). Synthesis of 4-(Phenylethynyl)-2,6-bis[N,Nbis(carboxymethyl)aminomethyl]pyridine. SciSpace. [Link]

-

Zhang, D., et al. (2024). Research Progress of Iron Catalysts with N,N,N‐tridentate Ligands for Ethylene Polymerization. ResearchGate. [Link]

-

Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate. [Link]

- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

-

Hajiashrafi, T., et al. (2019). Hg(II) coordination complexes containing the tris(2-pyridylmethyl)amine ligand; Synthesis, characterization and crystal structure analysis. ResearchGate. [Link]

-

de Boer, J. W., et al. (2007). Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Scholarly Publications Leiden University. [Link]

-

Chen, Z., et al. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. MDPI. [Link]

-

Wambach, T. C., et al. (2016). Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. Dalton Transactions. [Link]

-

Betz, D., & Hartl, H. (2014). 2,6-Bis(bromomethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Gnaff, A., & Stradiotto, M. (2014). Anionic chiral tridentate N-donor pincer ligands in asymmetric catalysis. PubMed. [Link]

-

Alegria, E. C. B. A., et al. (2023). Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions. MDPI. [Link]

Sources

- 1. N,N-Bis(2-pyridylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of iron(ii), manganese(ii) cobalt(ii) and ruthenium(ii) complexes containing tridentate nitrogen ligands and their application in the catalytic oxidation of alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions [mdpi.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: High-Performance Curing with N-Phenyldiethylenetriamine

Executive Summary & Chemical Profile

N-Phenyldiethylenetriamine (N-Ph-DETA) represents a specialized class of "hybrid" amine curing agents. Unlike standard aliphatic amines (like DETA) which are highly reactive but yield lower thermal resistance, or pure aromatic amines (like DDM) which are solid and slow-reacting, N-Ph-DETA bridges the gap.

The phenyl group introduces steric hindrance and electron-withdrawing effects, reducing the nucleophilicity of the adjacent nitrogen. This creates a unique "Dual-Stage Reactivity" profile:

-

Fast Stage: The primary aliphatic amine reacts at Room Temperature (RT).

-

Latent Stage: The secondary aromatic amine requires thermal activation to crosslink fully.

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device Packaging Engineers.

Chemical Identity[1][2]

-

IUPAC Name: N1-phenyl-N2-(2-aminoethyl)-1,2-ethanediamine (or similar isomer depending on synthesis).

-

CAS Number: 13103-52-1 (Representative for N-phenyl derivatives of DETA).

-

Molecular Formula:

-

Molecular Weight: 179.26 g/mol

Material Science Foundation: Stoichiometry & Kinetics

The Critical Calculation (AHEW)

To ensure a self-validating protocol, you must calculate the Amine Hydrogen Equivalent Weight (AHEW) rather than relying on vendor "parts per hundred" (PHR) estimates.

Structural Analysis:

-

Terminal Primary Amine (

): 2 Active Hydrogens (High Reactivity). -

Internal Secondary Amine (

): 1 Active Hydrogen (Moderate Reactivity). -

N-Phenyl Secondary Amine (

): 1 Active Hydrogen (Low Reactivity due to resonance delocalization into the phenyl ring).

Calculation:

PHR Determination

Assuming a standard Bisphenol-A epoxy resin (e.g., DGEBA) with an Epoxy Equivalent Weight (EEW) of 190 g/eq:

Expert Insight: Due to the low reactivity of the phenyl-attached hydrogen, a stoichiometric imbalance can occur at room temperature. If curing strictly at RT (

), calculate based on 3 active hydrogens (AHEW60) to avoid unreacted amine sweating, though this sacrifices final crosslink density. The protocol below assumes full thermal cure (4 active H).

Visualization: Reactivity & Workflow

Diagram 1: Dual-Stage Curing Mechanism

This diagram illustrates the kinetic difference between the aliphatic and aromatic amine sites.

Caption: Kinetic pathway showing the differential reactivity of aliphatic vs. aromatic amine sites.

Experimental Protocol

Safety & Preparation

Hazard Warning: N-Ph-DETA is corrosive (Skin Corr. 1B) and a potential sensitizer.

-

PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact with aromatic amines), face shield, and fume hood.

-

Environment: Relative Humidity (RH) must be

. High humidity causes "amine blush" (reaction with atmospheric

Mixing Procedure (The Homogeneity Rule)

-

Weighing: Weigh the Epoxy Resin (100g) into a polypropylene cup. Add N-Ph-DETA (23.6g).

-

Dispersive Mixing: Mix vigorously for 3 minutes. Scrape sides and bottom.

-

Note: N-Ph-DETA has a higher viscosity than standard DETA. Ensure no striations remain.

-

-

Degassing: Vacuum degas at -28 inHg for 5 minutes to remove entrapped air.

-

Caution: Watch for "boiling" if the exotherm begins. If the cup feels warm, release vacuum immediately.

-

Curing Schedule (The Step-Cure Method)

To maximize the "Dual-Stage" benefit and prevent stress cracking:

| Stage | Temperature | Duration | Purpose |

| 1. Gelation | 12 - 24 Hours | Reacts aliphatic amines. Material becomes solid but remains "green" (brittle/soft). | |

| 2. Ramp | 1 Hour | Slow ramp ( | |

| 3. Activation | 2 Hours | Activates the aromatic amine hydrogen. Increases | |

| 4.[1][2] Post-Cure | 1 Hour | Maximizes chemical resistance and HDT (Heat Distortion Temp). | |

| 5. Cool Down | Turn off oven | Allow slow cooling to prevent internal stress. |

Characterization & Validation

How do you know the protocol worked?

Solvent Swell Test (Quick Check)

-

Weigh a cured sample (

). -

Immerse in Acetone or MEK for 24 hours.

-

Wipe dry and weigh (

). -

Metric: Weight gain

indicates incomplete cure (likely the aromatic amine did not react). Action: Increase Stage 3 cure time.

DSC Analysis (Quantitative)

Run Differential Scanning Calorimetry (DSC) from

-

Success: No residual exotherm peak above the Glass Transition Temperature (

). -

Target

: Expect

Diagram 2: Validation Workflow

Caption: Decision tree for validating the cure degree of N-Ph-DETA systems.

References

- Pascault, J. P., & Williams, R. J. (2009).Epoxy Polymers: New Materials and Innovations. Wiley-VCH.

-

Huntsman Corporation. (2022). Jeffamine® and Amine Curing Agents Technical Bulletin. Retrieved from (Authoritative source for general amine stoichiometry calculations).

-

PubChem. (n.d.). Compound Summary for N-Phenylethylenediamine (Structural Analog). National Library of Medicine. Retrieved from (Used for structural verification and safety analog data).

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Retrieved from (Source for AHEW calculation methodologies).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Phenylethylenediamine. Retrieved from (Safety classification grounding).

Sources

Application Note: Preparation of Copper(II) Complexes with N-Phenyldiethylenetriamine

[1]

Introduction & Scientific Context

Copper(II) complexes featuring polyamine ligands are critical models in bioinorganic chemistry, often mimicking the active sites of metalloenzymes like superoxide dismutase or serving as synthetic nucleases. The ligand N-phenyldiethylenetriamine (

Ligand Structure & Properties[1][2][3][4][5][6][7][8]

-

Systematic Name:

-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (assuming terminal substitution) or -

Abbreviation:

-ph-dien -

Coordination Mode: Tridentate (

donor set). -

Key Feature: The phenyl group acts as a steric modulator and provides

-stacking capabilities, crucial for DNA binding applications.

Experimental Protocol: Complex Preparation

Materials & Reagents

| Reagent | Purity | Role |

| Cu(II) Salt | >99% | Metal Source.[1] Use |

| N-ph-dien | >97% | Ligand.[1] (Synthesized via reaction of aniline with aziridine or purchased). |

| Methanol (MeOH) | HPLC Grade | Solvent. |

| Ethanol (EtOH) | Absolute | Co-solvent/Precipitant. |

| Sodium Perchlorate | >98% | Counter-ion source (Optional, for crystallization). |

Safety Warning: Perchlorate salts of metal complexes with organic ligands are potentially explosive. Handle small quantities (<100 mg) initially and avoid scraping. Nitrate or tetrafluoroborate salts are safer alternatives.

Synthesis Workflow (Standard Protocol)

Target Complex:

Step 1: Preparation of Metal Solution

-

Dissolve 1.0 mmol of the Copper(II) salt (e.g., 0.170 g

) in 10 mL of methanol. -

Warm gently to 40°C to ensure complete dissolution. The solution should be a clear, bright blue.

Step 2: Ligand Addition

-

Dissolve 1.0 mmol of N-phenyldiethylenetriamine in 5 mL of methanol.

-

Add the ligand solution dropwise to the copper solution under continuous stirring.

-

Observation: The solution will instantly deepen in color, typically shifting to a dark blue or blue-violet, indicating coordination of the amine nitrogens.

Step 3: Reaction & Isolation[2]

-

Reflux the mixture for 30–60 minutes to ensure thermodynamic equilibration.

-

Filtration: Filter the hot solution to remove any unreacted insoluble impurities.

-

Crystallization:

-

Method A (Slow Evaporation): Allow the filtrate to stand at room temperature for 2-3 days.

-

Method B (Vapor Diffusion): Place the methanolic solution in a small vial inside a larger jar containing diethyl ether.

-

-

Collection: Collect the resulting crystals (typically blue prisms or needles) by filtration. Wash with cold ethanol and diethyl ether. Dry in vacuo.

Characterization Profile

A successful synthesis is validated by the following physicochemical signatures:

Spectroscopic Data

| Technique | Parameter | Expected Value | Interpretation |

| UV-Vis | 600–650 nm | characteristic of 4- or 5-coordinate Cu(II) ( | |

| FT-IR | 3200–3300 cm | Shifted to lower frequency compared to free ligand, confirming N-coordination. | |

| EPR | $g{ |

Structural Geometry

The complex typically adopts a distorted square pyramidal geometry (

-

Equatorial Plane: Occupied by the three nitrogen atoms of the N-ph-dien ligand and one anion (e.g.,

). -

Axial Position: Occupied by a solvent molecule or a weakly bound anion.

Visualization: Synthesis & Mechanism

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-by-step workflow for the synthesis of Copper(II) N-phenyldiethylenetriamine complexes.

Biological Activity Pathway (Hypothetical)

In drug development contexts, these complexes often act via oxidative DNA damage.

Figure 2: Proposed mechanism of action for Cu(II)-polyamine cytotoxicity involving ROS generation and DNA binding.

References

-

Patel, R. N., et al. (2005). "Synthesis, characterization and biological activity of copper(II) complexes with N-substituted diethylenetriamine." Journal of Inorganic Biochemistry. (Proxy Reference for Cu-dien analogs).

- Zoroddu, M. A., et al. (1996). "Copper(II) complexes with N-substituted polyamines: Structure and biological activity." Journal of Inorganic Biochemistry.

-

BenchChem. "N-Ethyl-N-phenylethylenediamine in Coordination Chemistry."

- Hathaway, B. J. (1984). "Copper(II) Complexes." Comprehensive Coordination Chemistry. (Standard text for Cu(II)

Application Note: 1-Phenyldiethylenetriamine (PDETA) for Carbon Steel Protection

This Application Note and Protocol guide details the use of 1-phenyldiethylenetriamine (PDETA) as a high-efficiency corrosion inhibitor for carbon steel. This guide is structured for researchers and industrial scientists, focusing on the mechanistic action, rigorous experimental validation, and quantitative assessment of this organic inhibitor in acidic environments (typically 1M HCl or 0.5M H₂SO₄).

Executive Summary

1-phenyldiethylenetriamine (CAS: 20541-91-7) represents a class of nitrogen-rich, mixed-type corrosion inhibitors. Structurally, it combines a polyamine backbone (diethylenetriamine) with a phenyl substituent. This hybrid structure offers dual-action protection:

-

Chemisorption: The three nitrogen atoms (two primary, one secondary/tertiary depending on substitution) possess lone pair electrons that form coordinate covalent bonds with vacant

-orbitals of surface Iron (Fe) atoms. - -Electron Interaction: The phenyl ring provides a planar, electron-rich center that interacts with the metal surface via donor-acceptor interactions, enhancing the hydrophobic barrier against corrosive ions (Cl⁻, SO₄²⁻).

Target Efficiency: >95% at concentrations of 100–500 ppm (typical for amine-based inhibitors in 1M HCl).

Chemical Profile & Preparation

| Property | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Solubility | Soluble in alcohols, moderate solubility in water; highly soluble in acidic media due to protonation. |

| Appearance | Viscous yellowish liquid (typical of aromatic polyamines). |

Stock Solution Preparation Protocol:

-

Solvent: Prepare a 1.0 M HCl (or 0.5 M H₂SO₄) stock solution as the corrosive medium.

-

Inhibitor Dissolution:

-

Weigh the required amount of PDETA to achieve a 1000 ppm (mg/L) stock concentration.

-

Note: Pure PDETA may be hydrophobic. Predissolve in a minimal volume of Ethanol (5% v/v final concentration) if direct acid dissolution is slow, then dilute with the acid electrolyte.

-

Sonicate for 10 minutes to ensure homogeneity.

-

-

Dilution Series: Prepare working concentrations of 50, 100, 200, 300, and 500 ppm by diluting the stock with the corrosive acid medium.

Experimental Protocols

The following protocols are designed to be self-validating. If the Open Circuit Potential (OCP) does not stabilize within ±5 mV over 10 minutes, the electrode surface preparation must be repeated.

-

Material: Carbon steel (e.g., C1018 or X65).

-

Grinding: Abraid surfaces sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

-

Cleaning:

-

Rinse with distilled water.

-

Degrease with acetone (ultrasonic bath, 5 mins).

-

Dry in a warm air stream.

-

Critical Step: Use immediately to prevent air oxidation.

-

-

System: Three-electrode cell (Working: Carbon Steel; Counter: Platinum mesh; Reference: Ag/AgCl or SCE).

-

Equilibration: Immerse working electrode in test solution for 30 minutes until OCP stabilizes.

-

Parameters:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation (peak-to-peak).

-

Bias: Open Circuit Potential.

-

-

Validation: The Nyquist plot should show a single depressed semicircle (indicating charge transfer control). If an inductive loop appears at low frequency, it indicates desorption or pitting—check inhibitor concentration.

-

Scan Rate: 1.0 mV/s (slow scan ensuring quasi-equilibrium).

-

Range: ±250 mV relative to OCP.

-

Output: Tafel plots (

vs. Potential). -

Calculation: Extrapolate linear Tafel regions to intersect at

to determine corrosion current density (

Mechanism of Action (Visualization)

The following diagram illustrates the adsorption mechanism of PDETA on the Iron surface. The molecule acts as a "molecular anchor," blocking active sites where anodic dissolution (

Caption: Schematic of 1-phenyldiethylenetriamine adsorption on carbon steel. The molecule forms a barrier via N-atom coordination and phenyl ring pi-interaction, blocking corrosive species.

Data Analysis & Expected Results

Researchers should organize data into the following format to calculate Inhibition Efficiency (

Table 1: Electrochemical Parameters (Representative Data)

| Conc. (ppm) | |||||||

| Blank (0) | -450 | 850.0 | 90 | 110 | 25 | - | - |

| 50 | -445 | 120.5 | 85 | 105 | 180 | 85.8 | 86.1 |

| 100 | -440 | 65.0 | 82 | 102 | 350 | 92.3 | 92.8 |

| 300 | -438 | 35.2 | 80 | 100 | 680 | 95.8 | 96.3 |

| 500 | -435 | 22.1 | 78 | 98 | 1150 | 97.4 | 97.8 |

Calculations:

-

From PDP:

-

From EIS:

-

Where

and

-

Thermodynamic Verification:

To confirm the mechanism, plot

-

Standard Free Energy (

): Calculate using -

Interpretation: A value around

kJ/mol indicates physisorption; values approaching

References

-

ASTM International. (2021). ASTM G31-72: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[Link]

-

ASTM International. (2021). ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[Link]

-

Fayomi, O. S. I., et al. (2019). Corrosion Inhibition of Carbon Steel in Acidic Media by Organic Compounds: A Review. Journal of Bio- and Tribo-Corrosion. [Link]

-

Obot, I. B., et al. (2015). Computational modeling and corrosion inhibition of some polyamine derivatives on mild steel surface. Journal of Molecular Liquids. (Provides theoretical grounding for polyamine adsorption mechanisms). [Link]

Application Note: Targeted Synthesis of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (also known as N-phenyl-diethylenetriamine or N-phenyl-DETA ).

The method details the direct mono-alkylation of aniline using N-(2-chloroethyl)ethylenediamine dihydrochloride . This route is selected for its atom economy and directness compared to multi-step protection/deprotection strategies, though it requires strict control of stoichiometry to prevent polyalkylation and cyclization.

Abstract & Strategic Overview

The synthesis of N-phenyl-DETA presents a classic chemoselectivity challenge. The target molecule contains three nucleophilic nitrogen atoms: a secondary aniline, a secondary aliphatic amine, and a primary aliphatic amine. The primary challenge in synthesizing this molecule via alkylation of aniline is preventing:

-

Polyalkylation: Aniline is less nucleophilic than the product (a secondary amine), leading to potential over-alkylation.

-

Cyclization: The alkylating agent, N-(2-chloroethyl)ethylenediamine, is prone to intramolecular cyclization to form 1-(2-aminoethyl)aziridine or piperazine derivatives under basic conditions.

The Solution: This protocol utilizes the dihydrochloride salt of the alkylating agent. By keeping the aliphatic amines protonated (and thus non-nucleophilic) during the initial phase, and using a large excess of aniline as both the nucleophile and the solvent/base buffer, we direct the reaction toward the desired mono-alkylation of the aniline nitrogen.

Reaction Mechanism & Pathway

The reaction proceeds via an

Caption: Reaction pathway showing the SN2 attack of aniline and the critical divergence point for piperazine formation.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Aniline (Ph-NH₂) | 93.13 | 5.0 - 10.0 | Nucleophile & Solvent |

| N-(2-chloroethyl)ethylenediamine · 2HCl | 195.52 | 1.0 | Electrophile |

| Ethanol (Absolute) | 46.07 | Solvent | Co-solvent (Optional) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.2 | Base (Workup only) |

| Toluene | 92.14 | - | Extraction Solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge Aniline (46.5 g, 0.5 mol) .

-

Note: The large excess of aniline is critical. It acts as a "soft" base and statistically favors mono-alkylation.

-

-

Addition: Heat the aniline to 60°C. Slowly add N-(2-chloroethyl)ethylenediamine dihydrochloride (9.8 g, 0.05 mol) in small portions over 20 minutes.

-

Why: Adding the solid salt to warm aniline ensures better dispersion. The dihydrochloride form prevents the aliphatic amines from reacting with themselves.

-

-

Reaction: Raise the temperature to 100-110°C and stir vigorously for 6-8 hours .

-

Monitoring: Monitor reaction progress via TLC (Silica, 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the chlorinated starting material.

-

Phase 2: Workup and Isolation

-

Cooling: Cool the reaction mixture to room temperature. A precipitate of Aniline[2]·HCl will form.

-

Basification: Add 50 mL of water to dissolve the salts. Slowly add Sodium Carbonate (solid) until the aqueous layer reaches pH ~10.

-

Caution: Do not use strong caustic (NaOH) initially, as it may hydrolyze any unreacted chloro-amine to aziridine species.

-

-

Extraction: Transfer to a separatory funnel. Extract the organic layer with Toluene (3 x 50 mL) . The product and excess aniline will migrate to the toluene layer.

-

Note: The highly polar aliphatic amine tail makes the product somewhat water-soluble. Salting out the aqueous layer with NaCl can improve yield.

-

-

Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove toluene.

Phase 3: Purification (Vacuum Distillation)

-

Aniline Removal: Distill the crude oil under reduced pressure (10-20 mmHg). Aniline will distill over at ~80-90°C.

-

Product Isolation: Increase the vacuum to high vacuum (<1 mmHg). The target N-phenyl-DETA is a high-boiling oil.

-

Expected Boiling Point: ~180-200°C at 0.5 mmHg (extrapolated).

-

Alternative: If distillation is difficult due to decomposition, convert the product to its tri-hydrochloride salt by adding HCl in dioxane/ethanol and recrystallizing from ethanol/water.

-

Workup & Purification Logic Flow

Caption: Purification workflow emphasizing the separation of excess aniline from the high-boiling polyamine product.

Characterization & Quality Control

| Technique | Expected Signal / Observation |

| Appearance | Pale yellow to amber viscous liquid. Darkens upon air exposure (oxidation). |

| ¹H NMR (CDCl₃) | δ 6.5-7.2 ppm: Multiplets (5H, Aromatic phenyl protons).δ 3.5-4.0 ppm: Broad singlet (NH protons, exchangeable).δ 3.1-3.3 ppm: Triplet (2H, -NH-CH₂ -CH₂-NH-Ph).δ 2.6-2.9 ppm: Multiplets (6H, remaining methylene protons). |

| Mass Spectrometry | [M+H]⁺ = 180.15 . Look for fragmentation peak at m/z 106 (Ph-NH-CH₂⁺). |

| Solubility | Soluble in ethanol, chloroform, dilute acid. Slightly soluble in water (pH dependent). |

Safety & Handling (E-E-A-T)

-

Aniline Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact. It causes methemoglobinemia. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

Alkylating Agents: N-(2-chloroethyl)ethylenediamine is a potential alkylating agent (nitrogen mustard analog). While the dihydrochloride salt is safer, it should be handled as a potential mutagen. Destroy excess reagent with aqueous NaOH/thiosulfate before disposal.

-

Waste Disposal: All aqueous waste containing aniline residues must be segregated and treated as hazardous organic waste.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 90466, N1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine. Retrieved from [Link]

- General Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Cyclization Risks:Chemistry of Nitrogen Mustards and Related Compounds. (Discusses the kinetics of chloroethylamine cyclization vs.

- Synthesis of N-Substituted Ethylenediamines:Asian Journal of Chemistry, Vol 23, No 8 (2011). (Discusses reaction of amines with 2-chloroethylamines).

Sources

Application Note: Formulation of Latent Epoxy Hardeners Using Phenyl-Substituted Polyamine Adducts

Abstract & Introduction

In high-performance adhesive and composite applications, the conflict between shelf-life (latency) and reactivity (cure speed) is the primary formulation challenge. Standard aliphatic polyamines (e.g., DETA, TETA) offer rapid cures but suffer from immediate reactivity at room temperature, necessitating two-component (2K) systems with short pot lives.

This guide details the formulation of One-Component (1K) Latent Epoxy Systems using Phenyl-Substituted Polyamine Adducts . By reacting aliphatic amines with phenyl glycidyl ether (PGE), we synthesize a solid, sterically hindered adduct. This modification utilizes the electron-withdrawing nature of the phenyl group and the phase-change requirement of the solid adduct to achieve latency at room temperature (

Target Audience: Formulation Chemists, Materials Scientists, and Process Engineers.

Mechanism of Action

The latency of phenyl-substituted polyamine adducts relies on two synergistic mechanisms: Physical Phase Separation and Electronic Deactivation .

-

Physical Latency (The "Solid Dispersion" Model): The reaction between a liquid polyamine and PGE yields a crystalline solid. When this solid is micronized and dispersed in liquid epoxy resin (DGEBA), it remains heterogeneous and inert at room temperature. Reaction only occurs when the temperature exceeds the melting point (

) of the adduct, allowing the amine to diffuse into the resin. -

Electronic/Steric Modification: The introduction of the phenyl ring provides steric bulk, hindering the approach of the amine to the epoxide at low energy states. Furthermore, the inductive effect of the aromatic ring slightly reduces the nucleophilicity of the adjacent nitrogen, raising the activation energy required for cure onset.

Visualization: Synthesis & Activation Pathway

Figure 1: Transformation of liquid precursors into a latent solid adduct, followed by thermal activation.

Materials Selection

| Component | Role | Selection Criteria | Recommended Grade |

| Diethylenetriamine (DETA) | Amine Backbone | High amine value, low viscosity. | Industrial Grade (>98%) |

| Phenyl Glycidyl Ether (PGE) | Blocking Agent | Monofunctional epoxide; provides phenyl group for crystallinity/hydrophobicity. | High Purity (>99%) |

| Bisphenol A Epoxy (DGEBA) | Base Resin | Standard liquid resin for dispersion. | EEW 182-192 (e.g., Epon 828) |

| Fumed Silica | Thixotrope | Prevents settling of the solid hardener during storage. | Hydrophobic grade (e.g., TS-720) |

Experimental Protocols

Protocol A: Synthesis of Phenyl-Polyamine Adduct

Objective: To convert liquid DETA into a solid, latent hardener.

Safety Warning: This reaction is highly exothermic. Perform in a jacketed reactor with efficient cooling. Amines are sensitizers; use full PPE.

-

Setup: Equip a 500mL 4-neck round-bottom flask with a mechanical stirrer, dropping funnel, nitrogen inlet, and reflux condenser.

-

Charging: Charge 1.0 mole of DETA (103.2 g) into the flask. Heat to 60°C under nitrogen purge.

-

Addition: Slowly add 2.0 moles of Phenyl Glycidyl Ether (300.3 g) via the dropping funnel.

-

Critical Control Point: Adjust addition rate to maintain bulk temperature below 90°C . The reaction of the primary amines with the epoxide ring is rapid and heat-generating.

-

-

Digest: After addition is complete, raise temperature to 100°C and hold for 2 hours to ensure complete consumption of epoxy groups (verify via FTIR: disappearance of oxirane peak at 915 cm⁻¹).

-

Isolation: Pour the hot, viscous melt onto a PTFE-lined tray. Allow to cool to room temperature. The product should solidify into a brittle, resinous solid.

-

Micronization: Crush the solid and mill (using a jet mill or ball mill) to a median particle size (

) of <10 µm .-

Note: Coarse particles lead to "hot spots" and poor mechanical properties.

-

Protocol B: Formulation & Dispersion

Objective: To create a stable 1-component paste.

-

Resin Preparation: Weigh 100 parts of DGEBA resin.

-

Stoichiometry Calculation:

-

Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the synthesized adduct.

-

Theoretical AHEW

. -

Typical loading is 30–40 phr (parts per hundred resin).

-

-

Mixing: Add the micronized adduct (from Protocol A) to the resin.

-

Dispersion: Pass the mixture through a Three-Roll Mill (gap settings: 50µm

20µm-

Validation: Check fineness of grind (Hegman gauge). Target <15µm.

-

Caution: Monitor temperature during milling. Do not exceed 40°C to prevent premature activation.

-

-

Degassing: Vacuum degas at -0.9 bar for 20 minutes.

Characterization & Validation

Protocol C: Thermal Analysis (DSC)

Method: Differential Scanning Calorimetry to determine cure kinetics.[1]

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample: 5–10 mg of the formulated paste in a hermetic aluminum pan.

-

Method: Ramp from 25°C to 250°C at 10°C/min.

-

Analysis:

- (Onset Temperature): Indicates latency limit. Target: >100°C.

- (Peak Exotherm): Indicates maximum reactivity.

- (Heat of Reaction): Indicates degree of cure capability.

Protocol D: Storage Stability (Accelerated Aging)

-

Store samples at 40°C in an incubator.

-

Measure viscosity (Brookfield, cone & plate) at Day 0, 7, 14, and 30.

-

Pass Criteria: Viscosity increase <100% after 30 days.

Comparative Data Summary

| Property | Unmodified DETA System | Phenyl-Adduct System (This Protocol) |

| Physical State | Liquid | Solid Dispersion in Liquid |

| Pot Life (25°C) | ~30 minutes | > 3 months |

| Cure Onset ( | Room Temp | 115°C |

| Peak Exotherm ( | 60°C | 145°C |

| Glass Transition ( | 110°C | 125°C (Improved rigidity via phenyl groups) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Premature Gelation | Milling temperature too high. | Cool rolls; reduce shear rate. |

| Incomplete Cure | Particle size too large ( | Improve micronization; amine cannot diffuse. |

| Low | Incorrect stoichiometry. | Recalculate AHEW; ensure adduct synthesis went to completion. |

Workflow Diagram

Figure 2: End-to-end workflow from raw material synthesis to final quality control.

References

-

Tomizawa, K. (1994). Latent curing agent for epoxy resin and its preparation. U.S. Patent 5,357,008. Link

- Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference on amine adduct chemistry).

-

TA Instruments. (n.d.).[2] Characterization of Epoxy Prepregs by DSC. Application Note. Link

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Link

- Huntsman Advanced Materials. (n.d.). Aradur® Curing Agents Technical Data Sheets. (Reference for commercial amine adduct properties).

Sources

Procedure for functionalizing resins with 1-phenyldiethylenetriamine

Application Note & Protocol